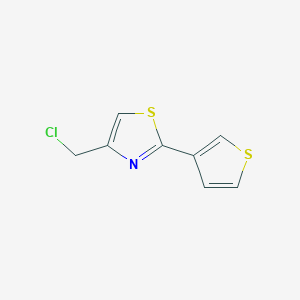![molecular formula C7H6ClN3 B1349470 2-(Clorometil)imidazo[1,2-a]pirimidina CAS No. 57892-71-4](/img/structure/B1349470.png)
2-(Clorometil)imidazo[1,2-a]pirimidina
Descripción general
Descripción
2-(Chloromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused imidazo-pyrimidine ring system with a chloromethyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyrimidine derivatives have been explored for their potential in the development of covalent inhibitors .
Mode of Action
It’s known that imidazo[1,2-a]pyrimidine derivatives can be synthesized using a scaffold hopping strategy, which could potentially lead to the development of novel inhibitors .
Biochemical Pathways
Imidazo[1,2-a]pyrimidine derivatives are known to be involved in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Result of Action
Imidazo[1,2-a]pyrimidine derivatives have been synthesized as potential inhibitors , suggesting they may have a role in inhibiting certain biological processes or pathways.
Análisis Bioquímico
Biochemical Properties
2-(Chloromethyl)imidazo[1,2-a]pyrimidine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, 2-(Chloromethyl)imidazo[1,2-a]pyrimidine can form covalent bonds with nucleophilic residues in proteins, leading to modifications that alter protein function. These interactions are essential for understanding the compound’s potential as a therapeutic agent .
Cellular Effects
The effects of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins, leading to altered cellular responses. Furthermore, 2-(Chloromethyl)imidazo[1,2-a]pyrimidine can affect gene expression by interacting with transcription factors or epigenetic regulators, resulting in changes in the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)imidazo[1,2-a]pyrimidine exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with target biomolecules, such as enzymes or DNA. This covalent binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-(Chloromethyl)imidazo[1,2-a]pyrimidine can induce changes in gene expression by binding to DNA or interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Chloromethyl)imidazo[1,2-a]pyrimidine can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed, including damage to vital organs and disruption of normal physiological processes. Understanding the dosage-dependent effects of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
2-(Chloromethyl)imidazo[1,2-a]pyrimidine is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in various biochemical effects. Additionally, the compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function .
Transport and Distribution
The transport and distribution of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 2-(Chloromethyl)imidazo[1,2-a]pyrimidine may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine is a key factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcriptional machinery, or to the mitochondria, where it can affect cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrimidine with chloroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring system .
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyrimidines, oxides, and reduced derivatives .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyrimidine Derivatives: Various derivatives with different substituents at the 2-position.
Uniqueness: 2-(Chloromethyl)imidazo[1,2-a]pyrimidine is unique due to its chloromethyl group, which provides distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound in drug discovery and development .
Propiedades
IUPAC Name |
2-(chloromethyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPOENNBNNSJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362878 | |
| Record name | 2-(chloromethyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57892-71-4 | |
| Record name | 2-(chloromethyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)imidazo[1,2-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine in the synthesis of imidazo[1,2-a]pyrimidine chalcogenides?
A1: 2-(Chloromethyl)imidazo[1,2-a]pyrimidine (3) serves as a crucial precursor for synthesizing diverse imidazo[1,2-a]pyrimidine chalcogenides. The chlorine atom in the chloromethyl group acts as a good leaving group, enabling nucleophilic substitution reactions with various aryl/heteroaryl selenols and alkyl/aryl thiolates. This approach allows for the introduction of diverse chalcogenide moieties onto the imidazo[1,2-a]pyrimidine scaffold, leading to a library of compounds with potential biological activities .
Q2: Was the structure of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine derivatives confirmed using any characterization techniques?
A2: While the provided research does not directly analyze the structure of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine, it confirms the structures of its derivatives. The synthesized imidazo[1,2-a]pyrimidine chalcogenides were characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry . Additionally, one of the derivatives, compound 6, was further analyzed using X-ray crystallography, providing detailed insights into its three-dimensional structure and confirming the successful incorporation of the chalcogenide moiety .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B1349391.png)










